Structural and Physicochemical Differentiation from the 3-Phenyl Analog
The target compound is structurally differentiated from its closest commercial analog, 6-ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one (CAS 105258-37-5), by the presence of a 3-phenoxy group instead of a 3-phenyl group . This results in a higher molecular weight (350.3 g/mol vs. 334.3 g/mol) and an additional hydrogen bond acceptor, altering its calculated LogP and topological polar surface area (tPSA) . In the context of 3-phenoxychromone SAR, this oxygen atom is not a passive linker; it is integral to the pharmacophore's interaction with biological targets related to hypolipidemic activity, as established in prior class-level studies [1].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 350.3 g/mol; Predicted LogP: ~4.5 |
| Comparator Or Baseline | 6-ethyl-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one: MW: 334.3 g/mol; Predicted LogP: ~4.0 |
| Quantified Difference | Delta MW: +16 g/mol; Difference in H-bond acceptors: +1 |
| Conditions | Calculated physiochemical properties based on structural formulas . |
Why This Matters
For a procurement decision, this structural difference directly impacts physicochemical property screening profiles and potential polypharmacology, making them non-interchangeable in screening cascades.
- [1] Tetko, I. V., et al. (1995). Evolutionary programming for finding structure-activity relationships in a series of 3-phenoxychromone and 3-phenoxy-4-hydroxycoumarin derivatives. Bioorganicheskaia Khimiia, 21(10), 809-815. View Source
